molecular formula C10H14N2O2 B1182656 N,N,2,3-tetramethyl-4-nitroaniline

N,N,2,3-tetramethyl-4-nitroaniline

Cat. No.: B1182656
M. Wt: 194.234
InChI Key: GQEWZWNWYPFLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2,3-Tetramethyl-4-nitroaniline is a nitroaromatic compound with a methyl-substituted aniline backbone. Its structure features a nitro group (-NO₂) at the para position (C4) of the benzene ring, two methyl groups attached to the amine nitrogen (N,N-dimethyl), and additional methyl groups at the ortho (C2) and meta (C3) positions. This substitution pattern significantly influences its electronic, steric, and physicochemical properties.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.234

IUPAC Name

N,N,2,3-tetramethyl-4-nitroaniline

InChI

InChI=1S/C10H14N2O2/c1-7-8(2)10(12(13)14)6-5-9(7)11(3)4/h5-6H,1-4H3

InChI Key

GQEWZWNWYPFLQR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-4-Nitroaniline

  • Structure : Lacks methyl groups at C2 and C3 but retains the N,N-dimethyl and para-nitro groups.
  • Molecular Weight : 166.18 g/mol (vs. ~194.24 g/mol for the tetramethyl analog, estimated) .
  • Electronic Effects : The N,N-dimethyl groups donate electron density via induction, reducing the electron-withdrawing effect of the nitro group. This contrasts with the tetramethyl derivative, where additional C2/C3 methyl groups may enhance steric hindrance and slightly alter electronic conjugation .
  • Spectral Data : FTIR studies of 4-nitroaniline derivatives show characteristic N-H stretches (~3350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretch). N,N-dimethyl substitution eliminates the N-H stretch, a feature shared with the tetramethyl analog .
Table 1: Key Properties of N,N-Dimethyl-4-Nitroaniline vs. Tetramethyl Analog
Property N,N-Dimethyl-4-Nitroaniline N,N,2,3-Tetramethyl-4-Nitroaniline (Inferred)
Molecular Formula C₈H₁₀N₂O₂ C₁₀H₁₄N₂O₂
Melting Point ~120–122°C Likely higher (steric hindrance)
Solubility Low in water, moderate in DMSO Lower solubility due to increased hydrophobicity
HOMO-LUMO Gap (DFT) ~4.2 eV (estimated) Narrower gap (enhanced charge transfer)

3-Methyl-4-Nitroaniline

  • Structure : Contains a single methyl group at C3 and a primary amine (-NH₂) at C1.
  • Reactivity : The absence of N-methyl groups makes it more reactive in electrophilic substitution compared to the tetramethyl derivative. For example, it serves as a precursor for synthesizing fluorinated and iodinated analogs (e.g., 5-fluoro-2-nitrobenzoic acid) .
  • Crystallography : Co-crystals of 4-nitroaniline derivatives (e.g., with 2,4,6-trimethylaniline) exhibit hydrogen-bonded networks (N–H⋯O), which would be disrupted in the tetramethyl analog due to steric bulk .

3-Trifluoromethyl-N,N-Dimethyl-4-Nitroaniline

  • Structure : Replaces C3 methyl with a trifluoromethyl (-CF₃) group.
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, counteracting the electron-donating N,N-dimethyl groups. This contrasts with the tetramethyl analog, where methyl groups are electron-donating .
  • Applications: Such fluorinated derivatives are often explored in pharmaceuticals and agrochemicals for enhanced metabolic stability, a property less pronounced in non-fluorinated analogs like the tetramethyl compound .

N-Ethyl-4-Chloro-2-Nitroaniline

  • Structure : Features an ethyl group on the amine and a chloro substituent at C4.
  • Steric and Electronic Profile : The ethyl group increases steric bulk compared to methyl, while the chloro substituent introduces additional electron withdrawal. This compound’s reactivity in nucleophilic substitution reactions (e.g., with oxygen or nickel) highlights how substituent positioning affects reaction pathways—a consideration relevant to the tetramethyl analog .

Research Findings and Implications

  • Synthetic Challenges : The tetramethyl derivative’s synthesis would require selective methylation steps, likely involving Friedel-Crafts alkylation or Ullmann-type couplings, as seen in related nitroaniline syntheses .
  • Spectroscopic Differences : Compared to N,N-dimethyl-4-nitroaniline, the tetramethyl analog would exhibit redshifted UV-Vis absorption due to extended conjugation and altered nitro group orientation .
  • Thermal Stability : Increased methyl substitution typically raises melting points but may reduce thermal stability due to steric strain .

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